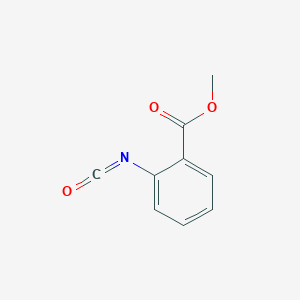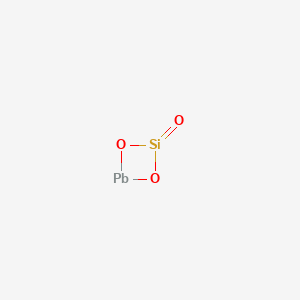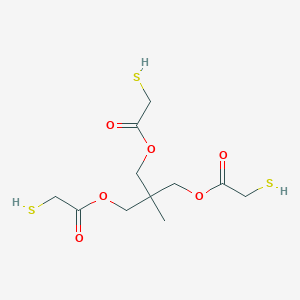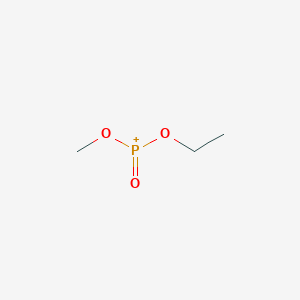
2-Isocyanatebenzoate de méthyle
Vue d'ensemble
Description
Methyl 2-isocyanatobenzoate is an organic compound with the chemical formula C9H7NO3 . It is a colorless to slightly yellow oily liquid that is soluble in common organic solvents such as alcohols, ethers, and ketones . This compound is known for its stability at room temperature and its reactivity with alcohols and amines to form esters and urea compounds .
Applications De Recherche Scientifique
Methyl 2-isocyanatobenzoate has a wide range of applications in scientific research, including:
Polymer Synthesis: Used as a raw material for the synthesis of polyurethane and other polymer materials.
Pharmaceutical Field: Utilized in drug synthesis and the preparation of specific drug intermediates.
Surface Coating: Employed as a crosslinking agent and additive in coatings and inks.
Rubber Industry: Used as a rubber crosslinking agent and additive.
Mécanisme D'action
Target of Action
Methyl 2-isocyanatobenzoate is a versatile compound used in various syntheses
Mode of Action
It is known to be used in the synthesis of 3H-quinazolin-4-ones , a high affinity non-retinoid ligand for the Retinol-binding protein , and trans- and cis-N-phenyl-N′-(4-phenoxy)cyclohexylureas . The exact interaction with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is known to be involved in the synthesis of various compounds
Result of Action
It is known to be used in various syntheses
Action Environment
It is known to be a solid at room temperature with a boiling point of 101 °C/2 mmHg and a melting point of 45-49 °C . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-isocyanatobenzoate is typically synthesized through the esterification reaction of benzoic acid with methanol and dimethyl carbonate under the protection of nitrogen . The reaction conditions involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of methyl 2-isocyanatobenzoate follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-isocyanatobenzoate undergoes various chemical reactions, including:
Substitution Reactions: Reacts with alcohols and amines to form esters and urea compounds.
Hydrolysis: Hydrolyzes in water to form corresponding acids and amines.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form esters and urea compounds.
Water: Used in hydrolysis reactions.
Major Products Formed:
Esters: Formed from reactions with alcohols.
Urea Compounds: Formed from reactions with amines.
Acids and Amines: Formed from hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Methyl 4-isocyanatobenzoate: Similar in structure but with the isocyanate group at the para position.
Ethyl 4-isocyanatobenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 2-isocyanatobenzoate is unique due to the position of the isocyanate group at the ortho position, which influences its reactivity and the types of products formed in chemical reactions. This positional difference can lead to variations in the physical and chemical properties compared to its para and meta counterparts .
Propriétés
IUPAC Name |
methyl 2-isocyanatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)7-4-2-3-5-8(7)10-6-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFKBWNEVZUSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334044 | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793-07-3 | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50334044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-isocyanatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)










